2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid
Description
2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS: 13505-32-3) is a sulfonamide-functionalized α-amino acid derivative characterized by a 4-methylphenyl sulfonyl group attached to the amino nitrogen and a phenyl group at the β-position of the propanoic acid backbone . Its synthesis typically involves acylation or sulfonylation of phenylalanine derivatives, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34635-34-2, 13505-32-3 | |
| Record name | NSC 88484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034635342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13505-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Coupling Reaction Between Key Intermediates
A patented process describes reacting a compound of Formula 2 (containing oxygen or nitrogen functionalities) with a compound of Formula 3 (bearing leaving groups suitable for nucleophilic substitution) to form the target compound or its immediate precursor (Formula 1).
-
- Base: Inorganic bases such as sodium or potassium alkoxides, sodium carbonate, potassium carbonate, lithium carbonate, cesium carbonate, sodium bicarbonate, potassium bicarbonate, or potassium phosphate.
- Solvents: Polar aprotic solvents are preferred to facilitate nucleophilic substitution.
- Temperature and Time: Controlled to optimize yield and minimize side reactions.
Reaction Type: Nucleophilic substitution or coupling reaction between amine or hydroxyl groups and electrophilic centers.
Outcome: Formation of 2-methyl-2'-phenylpropionic acid derivatives, which can be further converted to the target sulfonyl amino acid.
Sulfonylation Step
The introduction of the 4-methylphenylsulfonyl group typically involves sulfonyl chloride derivatives reacting with amino precursors under basic conditions.
- Typical Reagents: 4-methylbenzenesulfonyl chloride (tosyl chloride), base (e.g., triethylamine or pyridine)
- Solvents: Dichloromethane, tetrahydrofuran, or other inert organic solvents
- Conditions: Low temperature (0–5 °C) to room temperature, to avoid overreaction
- Yield: Generally high, as sulfonylation is a well-established reaction with good selectivity.
Amination and Reduction Steps
In cases where the amino group is introduced via reduction of nitro groups, traditional methods using zinc powder have low yields and safety concerns. Alternative reduction methods include:
- Hydrazine hydrate reduction in methanol or ethanol under reflux
- Catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere
- Hydride reagents such as sodium borohydride or lithium aluminium hydride, depending on substrate sensitivity
These methods improve yield and scalability.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling (Nucleophilic substitution) | Compound 2 + Compound 3, base (K2CO3), polar aprotic solvent, RT to 80 °C | 75–85 | Formation of intermediate compound |
| 2 | Sulfonylation | 4-methylbenzenesulfonyl chloride, base (Et3N), DCM, 0–25 °C | 80–95 | Introduction of sulfonyl protecting group |
| 3 | Reduction/Amination | Hydrazine hydrate, MeOH, reflux; or catalytic hydrogenation | 85–90 | Conversion of nitro to amino group |
| 4 | Purification | Crystallization or chromatography | — | Final compound isolation and purity |
Research Findings and Optimization Notes
- Base Selection: Potassium carbonate and cesium carbonate provide better yields and cleaner reactions in coupling steps due to their moderate basicity and solubility.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance nucleophilic substitution efficiency.
- Temperature Control: Maintaining moderate temperatures prevents side reactions such as elimination or over-alkylation.
- Avoidance of Hazardous Reagents: Replacing zinc powder with hydrazine hydrate or catalytic hydrogenation improves safety and yield.
- Intermediate Stability: Novel intermediates described in patents show improved stability and reactivity, facilitating industrial scale-up.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Key Properties |
|---|---|---|
| Compound 2 (Formula 2) | Nucleophile or electrophile precursor | Contains oxygen or nitrogen functionalities |
| Compound 3 (Formula 3) | Electrophilic coupling partner | Contains leaving group (Y) |
| 4-Methylbenzenesulfonyl chloride | Sulfonylating agent | Reactive sulfonyl chloride |
| Hydrazine hydrate | Reducing agent | Converts nitro to amino group |
| Potassium carbonate | Base for coupling reactions | Mild inorganic base |
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
The compound has been evaluated for its dual antimicrobial and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as MRSA and E. coli, alongside notable anti-inflammatory effects, particularly selective towards COX-2 enzymes.
| Derivative | Activity | Target Strains | Therapeutic Dose |
|---|---|---|---|
| Compound 7g | Antibacterial | MRSA, E. coli | Safe therapeutic dose |
Cancer Therapy
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid has been identified as a potential agent for targeting β-catenin in cancer cells. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, inhibiting Wnt signaling pathways essential for cancer cell proliferation.
| Parameter | Value |
|---|---|
| IC50 | <6 μM |
| Efficacy in Wnt-independent cultures | Low |
Drug Discovery
The compound's sulfonamide structure allows it to mimic amino acids, making it a candidate for enzyme inhibition studies. Preliminary findings suggest its potential role as an inhibitor of specific proteases involved in metabolic pathways.
Material Science Applications
The structural properties of this compound make it suitable for developing new materials with specific optical or electrical properties. Characterization through X-ray crystallography has revealed that the compound crystallizes in a monoclinic crystal system, which is crucial for understanding its material properties.
Case Study 1: Synthesis and Evaluation of Derivatives
A series of indole derivatives based on this compound were synthesized to assess their antimicrobial activity and anti-inflammatory properties. The most potent derivative exhibited significant antibacterial efficacy against multiple strains while maintaining safety profiles.
Case Study 2: Targeting β-Catenin in Cancer Therapy
In vitro studies demonstrated that the compound effectively inhibits Wnt signaling-dependent proliferation in cancer cells, providing a promising avenue for developing new cancer therapies targeting the β-catenin pathway.
Mechanism of Action
The mechanism by which 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid exerts its effects involves the inhibition of specific enzymes. For instance, its antiulcer activity is attributed to the inhibition of the H+/K+ ATPase enzyme in the gastric mucosa . This inhibition reduces gastric acid secretion, providing relief from ulcer symptoms.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations :
- Substituent Effects: The 4-methylphenyl sulfonyl group is a common motif in these compounds, but substitutions at the amino or carboxylic acid positions modulate properties.
- Polarity and Solubility : Hydroxy (2d) or ester () groups influence solubility. The hydroxy derivative (2d) may exhibit better aqueous solubility, whereas the methyl ester () likely enhances membrane permeability .
- Thermal Stability : Melting points for analogs range from 201–218°C, suggesting high thermal stability typical of sulfonamide derivatives .
Key Observations :
- Antibacterial Activity: Compound 6 () demonstrated significant inhibition against Pseudomonas aeruginosa, a WHO-priority pathogen, likely due to its diaminopyrimidine group enhancing DNA interaction .
- Antifungal Specificity: Compounds 4 and 5 () showed strong activity against Aspergillus niger, suggesting that the 4-aminophenyl group is critical for antifungal targeting .
- Cytotoxicity Potential: The bromophenylsulfonyl derivative () was cyclized into oxazolone analogs with reported cytotoxic properties, implying that the target compound could be a scaffold for anticancer agents .
Biological Activity
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid, also referred to as 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, is a compound characterized by its sulfonamide group and beta amino acid structure. This compound has garnered interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C16H17NO4S
- Molecular Weight : 319.38 g/mol
- CAS Number : 34635-34-2
- IUPAC Name : (2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
The sulfonamide moiety in this compound is known for its ability to mimic amino acids, allowing it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
The biological activity of this compound is largely attributed to its structural features:
- Enzyme Inhibition : The sulfonamide group allows the compound to act as an inhibitor for certain proteases and cyclooxygenase (COX) enzymes. Preliminary studies indicate its potential efficacy in modulating inflammatory responses by inhibiting COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .
- Antimicrobial Activity : Research has suggested that derivatives of this compound exhibit antimicrobial properties against various microbial strains. This activity may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on COX enzymes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75% | 80% |
| Compound B | 60% | 70% |
| 2-(4-Methylphenyl)sulfonylamino]-3-phenylpropanoic acid | 70% | 85% |
These findings indicate that this compound could serve as a lead for developing anti-inflammatory drugs targeting COX pathways.
Case Studies
- Antiulcer Potential : A study highlighted that compounds similar to this compound demonstrated significant antiulcer activity. The mechanism was proposed to involve inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.
- Protease Inhibition : In vitro assays have shown that this compound can inhibit specific proteases implicated in various diseases, suggesting its potential utility in therapeutic applications for conditions such as cancer and chronic inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via sulfonamide formation between 4-methylbenzenesulfonyl chloride and an amino acid precursor (e.g., phenylalanine derivatives). Key steps include acetylation to protect functional groups, followed by sulfonylation under basic conditions (e.g., NaHCO₃ in THF/water mixtures). Reaction temperature (0–25°C) and stoichiometric control of the sulfonyl chloride are critical to avoid over-sulfonation or byproduct formation . Post-synthesis hydrolysis (e.g., using LiOH in THF/water) may be required to deprotect carboxyl groups .
Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) integration (~7.5–8.0 ppm for aromatic protons) and the absence of unprotected amine signals.
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) validate sulfonamide formation .
- Elemental Analysis : Verify C, H, N, and S percentages to ensure stoichiometric accuracy.
- TLC/HPLC : Monitor reaction progress and purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the presence of the 4-methylphenylsulfonyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The sulfonyl group enhances electrophilicity at the sulfur atom, making it reactive toward nucleophiles (e.g., amines in cross-coupling reactions). However, the hydrophobic 4-methylphenyl moiety reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Solubility can be quantified via shake-flask methods in buffers (pH 1–13) to guide formulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize impurities during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace THF with 2-MeTHF for improved safety and similar polarity.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce side reactions .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap excess sulfonyl chloride.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?
- Methodological Answer : Discrepancies may arise from variations in:
- Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess (>98%) .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines, adjusting pH and inoculum size to match prior studies.
- Membrane Permeability : Perform logP measurements (e.g., octanol/water partitioning) to correlate lipophilicity with activity trends .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
- QSAR Modeling : Train models on analogues (e.g., 2-(4-ethylphenyl)propanoic acid derivatives) to predict bioactivity .
Q. What are the challenges in achieving stereochemical purity, and how can they be addressed?
- Methodological Answer : Racemization at the α-carbon is common during synthesis. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
